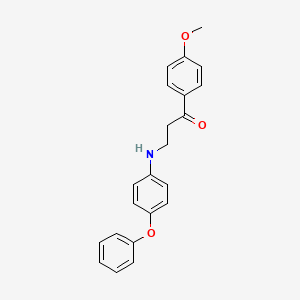

1-(4-Methoxyphenyl)-3-(4-phenoxyanilino)-1-propanone

Description

1-(4-Methoxyphenyl)-3-(4-phenoxyanilino)-1-propanone is a propanone derivative featuring a 4-methoxyphenyl group at the carbonyl position and a 4-phenoxyanilino substituent at the third carbon. This compound is of interest in medicinal and materials chemistry due to its structural similarity to bioactive chalcones and propanone derivatives .

Properties

IUPAC Name |

1-(4-methoxyphenyl)-3-(4-phenoxyanilino)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO3/c1-25-19-11-7-17(8-12-19)22(24)15-16-23-18-9-13-21(14-10-18)26-20-5-3-2-4-6-20/h2-14,23H,15-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYIDEISPWRGILR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CCNC2=CC=C(C=C2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Methoxyphenyl)-3-(4-phenoxyanilino)-1-propanone typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Methoxyphenyl Intermediate: This step involves the reaction of 4-methoxybenzaldehyde with a suitable reagent to form the methoxyphenyl intermediate.

Coupling with Phenoxyaniline: The methoxyphenyl intermediate is then coupled with 4-phenoxyaniline under specific conditions to form the desired product.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-3-(4-phenoxyanilino)-1-propanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure optimal reaction rates and yields.

Scientific Research Applications

1-(4-Methoxyphenyl)-3-(4-phenoxyanilino)-1-propanone has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-(4-phenoxyanilino)-1-propanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate receptor functions by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Structural and Electronic Differences

The table below summarizes key structural analogs and their substituent effects:

*Hypothesized based on structural analogs.

Substituent Effects on Physicochemical Properties

- Electron-Donating vs. Withdrawing Groups: The methoxy group in the target compound donates electrons, stabilizing intermediates in redox reactions.

- Lipophilicity: Chloro- and trifluoro-substituted analogs (e.g., C16H16ClNO2 , C16H14F3NO2 ) exhibit higher lipophilicity (logP ~3–4), favoring membrane penetration. The target compound’s phenoxy group may reduce lipophilicity compared to Cl but enhance π-stacking in biological targets.

- Solubility: Morpholino derivatives (C14H17NO3 ) and hydrochloride salts (e.g., Aldi-4 in ) show improved aqueous solubility due to amine protonation, whereas the target compound’s neutral phenoxyanilino group may limit solubility.

Biological Activity

1-(4-Methoxyphenyl)-3-(4-phenoxyanilino)-1-propanone, a compound with significant potential in pharmacology, has been studied for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure

The compound's structure can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : 271.33 g/mol

The structural representation indicates the presence of methoxy and phenoxy groups, which are crucial for its biological activity.

Antimicrobial Properties

Research has indicated that derivatives of 1-(4-Methoxyphenyl)-3-(4-phenoxyanilino)-1-propanone exhibit notable antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. For example, a study highlighted that certain derivatives demonstrated an EC value of 14 µM against Pythium recalcitrans, outperforming commercial antifungal agents like hymexazol, which had an EC of 37.7 µM .

The mode of action appears to involve disruption of biological membranes in target pathogens. Physiological and biochemical analyses suggest that the compound interferes with membrane integrity, leading to cell death in susceptible organisms. This mechanism was supported by ultrastructural observations revealing significant morphological changes in treated pathogens .

Case Study 1: Efficacy Against Fungal Infections

A case study involving the application of 1-(4-Methoxyphenyl)-3-(4-phenoxyanilino)-1-propanone in agricultural settings showed promising results in controlling fungal diseases in crops. The compound was tested at varying concentrations, with a preventive efficacy recorded at 96.5% when applied at a dose of 5.0 mg per pot . This efficacy was comparable to established treatments, indicating its potential as an agrochemical agent.

Case Study 2: Anticancer Activity

Another area of research focused on the anticancer properties of the compound. In vitro tests revealed that it inhibited the proliferation of cancer cell lines, demonstrating an IC value significantly lower than that of many standard chemotherapeutic agents. The presence of methoxy and phenoxy groups was found to enhance its cytotoxicity against cancer cells by inducing apoptosis through mitochondrial pathways .

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | EC / IC (µM) | Efficacy (%) |

|---|---|---|---|

| Antifungal | Pythium recalcitrans | 14 | 96.5 (at 5 mg/pot) |

| Antibacterial | Various bacterial strains | <50 | Not specified |

| Anticancer | Cancer cell lines (e.g., MCF-7) | 32.9 | Not specified |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.